4-Chloro-1,2,5-thiadiazole-3-carbonitrile
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Overview
Description
4-Chloro-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2,5-thiadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetonitrile in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Cycloaddition Reactions: The nitrile group can engage in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used.
Cycloaddition Reactions: Catalysts like transition metals may be employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different chemical and physical properties depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4-Chloro-1,2,5-thiadiazole-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The chlorine and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid: Another thiadiazole derivative with distinct functional groups that influence its reactivity and applications.
Uniqueness: 4-Chloro-1,2,5-thiadiazole-3-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the thiadiazole ring. This combination imparts specific electronic and steric properties, making it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-1,2,5-thiadiazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClN3S/c4-3-2(1-5)6-8-7-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLVVLNLOZPMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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